molecular formula C9H13NO3S B404906 N-(4-methoxybenzyl)methanesulfonamide CAS No. 42060-31-1

N-(4-methoxybenzyl)methanesulfonamide

Cat. No. B404906
CAS RN: 42060-31-1
M. Wt: 215.27g/mol
InChI Key: OFSFIXASTARXSY-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)methanesulfonamide” is a chemical compound with the CAS Number: 42060-31-1 . It has a molecular weight of 215.27 .


Synthesis Analysis

The synthesis of “N-(4-methoxybenzyl)methanesulfonamide” involves various chemical reactions. For instance, one approach involves the use of a diazo reagent, 1-diazo-N,N-bis(4-methoxybenzyl)methanesulfonamide, which enables access to a range of azole-based primary sulfonamides via [3+2] cycloaddition followed by protecting group removal .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxybenzyl)methanesulfonamide” is represented by the formula C9H13NO3S . The average mass is 215.269 Da and the monoisotopic mass is 215.061615 Da .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-methoxybenzyl)methanesulfonamide” are complex and can vary based on the specific context. For example, it can be involved in [3+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

“N-(4-methoxybenzyl)methanesulfonamide” is a powder that is stored at room temperature . It has a melting point of 96-97 degrees Celsius .

Scientific Research Applications

Kinetic and Spectroscopic Characterization

N-(4-methoxybenzyl)methanesulfonamide is studied for its reactivity in methanesulfonates (mesylates). This compound, derived from p-methoxybenzyl alcohol, shows specific kinetic behaviors in solvolyses, influenced by electronic effects stabilizing carbocationic transition states (Bentley et al., 1994).

Application in Benzylation

It is used in the benzylation of alcohols and phenols, where it reacts with basic conditions to yield 4-methoxybenzyl ethers. This application demonstrates its utility in organic synthesis (Carlsen, 1998).

Protecting Group Removal

The compound finds use in protecting group removal. Specifically, p-methoxybenzyl ethers are transferred from alcohols to sulfonamides in the presence of catalytic trifluoromethanesulfonic acid, providing a method for deprotection in synthetic chemistry (Hinklin & Kiessling, 2002).

Chemoselective N-Acylation

N-(4-methoxybenzyl)methanesulfonamide contributes to the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, showcasing its role in achieving chemoselectivity in acylation reactions (Kondo et al., 2000).

C-N Bond Cleavage

The compound is integral in a highly chemoselective C–N bond cleavage reaction of tertiary sulfonamides. This reaction demonstrates its potential in the creation of sulfonamide substrates, furthering the scope of organic synthesis (Bhattacharya et al., 2021).

Mild Acidic Conditions

In another application, it serves as a protecting agent for hydroxy functions under mild acidic conditions, highlighting its versatility in protecting sensitive functional groups in various compounds (Nakajima et al., 1988).

General Acid Catalyst

The compound is also explored as a cosolvent and general acid catalyst in Sharpless asymmetric dihydroxylations, showing its utility in facilitating specific organic reactions (Junttila & Hormi, 2009).

Peptide Synthesis

In peptide synthesis, it is used for the protection and deprotection of cysteine sulfoxides, demonstrating its role in the synthesis of biologically significant compounds (Funakoshi et al., 1979).

Future Directions

“N-(4-methoxybenzyl)methanesulfonamide” and related compounds have potential applications in the development of novel, isoform-selective inhibitors of carbonic anhydrase . This new synthetic strategy to access azole-based primary sulfonamides will support the discovery of novel, isoform-selective inhibitors of carbonic anhydrase within the poorly explored azole chemical space .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-9-5-3-8(4-6-9)7-10-14(2,11)12/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSFIXASTARXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)methanesulfonamide

Synthesis routes and methods

Procedure details

To a solution of (4-methoxyphenyl)methanamine (1.317 g, 9.60 mmol) in CH2Cl2 (10 mL) was added methanesulfonyl chloride (0.34 mL, 4.36 mmol) dropwise. The mixture was stirred at room temperature for 2 h. The reaction mixture was diluted with 50 mL CH2Cl2 washed with 1N H3PO4, 10% NaCl, dried over anhydrous mgSO4, filtered and concentrated in vacuo to give the title compound as a white solid (0.84 g, 89%).
Quantity
1.317 g
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Wong, RJ Griffin, IR Hardcastle, JS Northen… - Organic & …, 2010 - pubs.rsc.org
The attenuated SN2 reactivity of the 2,2,2-trifluoroethyl group has been exploited for the synthesis of a series of 6-cyclohexylmethoxy-2-arylaminopurines in which a sulfonamide moiety …
Number of citations: 24 pubs.rsc.org
EP Gillis, K Parcella, M Bowsher, JH Cook… - Journal of Medicinal …, 2023 - ACS Publications
Long-acting (LA) human immunodeficiency virus-1 (HIV-1) antiretroviral therapy characterized by a ≥1 month dosing interval offers significant advantages over daily oral therapy. …
Number of citations: 4 pubs.acs.org
CR Coxon, C Wong, R Bayliss, K Boxall, KH Carr… - Oncotarget, 2017 - ncbi.nlm.nih.gov
Nek2 (NIMA-related kinase 2) is a cell cycle-dependent serine/threonine protein kinase that regulates centrosome separation at the onset of mitosis. Overexpression of Nek2 is common …
Number of citations: 12 www.ncbi.nlm.nih.gov
K Boxall - 2017 - repository.icr.ac.uk
Nek2 (NIMA-related kinase 2) is a cell cycle-dependent serine/threonine protein kinase that regulates centrosome separation at the onset of mitosis. Overexpression of Nek2 is common …
Number of citations: 0 repository.icr.ac.uk
CJ Matheson - 2016 - eprints.ncl.ac.uk
Nek2 (NIMA-related kinase 2) is a cell cycle-dependent serine/threonine protein kinase that regulates centrosome separation at the onset of mitosis. Overexpression of Nek2 is common …
Number of citations: 2 eprints.ncl.ac.uk
SD Nelson Jr - 2018 - search.proquest.com
Small molecules play key roles in biological processes and have been suggested to be the “missing link” in the central dogma of molecular biology. Discovery campaigns facilitated by …
Number of citations: 2 search.proquest.com
AC Krueger, JT Randolph, DA DeGoey… - Bioorganic & medicinal …, 2013 - Elsevier
The synthesis and structure–activity relationships of a novel aryl uracil series which contains a fused 5,6-bicyclic ring unit for HCV NS5B inhibition is described. Several analogs display …
Number of citations: 10 www.sciencedirect.com

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